Pleurain-E1 antimicrobial peptide
描述
Definition and Classification in Antimicrobial Peptide Taxonomy
Pleurain-E1 is classified as a cationic antimicrobial peptide belonging to the broader category of host-defense peptides that are naturally produced by amphibian species. Within the systematic classification of antimicrobial peptides, Pleurain-E1 belongs to the frog skin active peptide family, specifically the pleurain subfamily. This peptide represents one of eleven distinct peptide groups identified from Rana pleuraden skin secretions, all of which exhibit antioxidant activities along with antimicrobial properties.
The taxonomic classification places Pleurain-E1 within the broader framework of antimicrobial peptides, which are generally characterized as molecules containing between 12 and 50 amino acids, featuring two or more positively charged residues and a substantial proportion of hydrophobic residues. Pleurain-E1 specifically contains 26 amino acid residues with the sequence AKAWGIPPHVIPQIVPVRIRPLCGNV, positioning it within the typical size range for amphibian antimicrobial peptides. The peptide demonstrates the characteristic amphipathic properties that enable effective membrane interaction and antimicrobial activity.
Based on structural classification systems, Pleurain-E1 falls into the category of linear antimicrobial peptides without disulfide bonds, distinguishing it from other pleurain family members that contain cysteine residues forming disulfide bridges. The peptide exhibits both antibacterial and antifungal activities, with documented minimum inhibitory concentrations against Escherichia coli (25 micromolar), Staphylococcus aureus (6.3 micromolar), and Candida albicans (25 micromolar).
Historical Context of Discovery from Amphibian Skin Secretions
The discovery of Pleurain-E1 emerged from systematic investigations into the antimicrobial peptide repertoire of Rana pleuraden, a species native to the southwestern regions of China. The initial identification occurred through coupling proteomics analysis with complementary deoxyribonucleic acid trapping techniques, representing a significant advancement in amphibian peptide discovery methodologies. This approach allowed researchers to identify fourteen peptide groups containing 36 members from Rana pleuraden skin secretions, with eleven groups demonstrating antioxidant activities.
The historical significance of Pleurain-E1 discovery lies in its contribution to understanding the first reported gene-encoded antioxidant peptides secreted from amphibian skins. Prior to this discovery, no gene-encoded specific antioxidant peptides had been reported except metallothionein, making the pleurain family a groundbreaking finding in amphibian biochemistry. The discovery timeline places Pleurain-E1 within the broader context of amphibian antimicrobial peptide research, which has accelerated significantly since the initial discovery of magainins in the 1980s.
The isolation process involved collecting skin secretions from adult Rana pleuraden specimens through controlled exposure to anhydrous ether, followed by washing the dorsal region with sodium chloride solution containing protease inhibitor mixtures. The collected secretions underwent lyophilization and subsequent fractionation using reversed-phase high-performance liquid chromatography. This methodological approach became a standard protocol for amphibian peptide isolation and contributed to the systematic discovery of numerous antimicrobial peptides from various amphibian species.
The discovery of Pleurain-E1 coincided with broader advances in peptidomics technologies, which enabled the comprehensive analysis of peptide profiles from biological samples. The annual discovery rate of frog antimicrobial peptides reached peak levels in 2011, largely due to contributions from Chinese scientists working with species like Rana pleuraden. This temporal context highlights the importance of technological advances in facilitating the discovery and characterization of bioactive peptides from natural sources.
Phylogenetic Classification and Evolutionary Significance
Pleurain-E1 belongs to a phylogenetically significant group of antimicrobial peptides that reflects the evolutionary adaptations of Rana pleuraden to its unique environmental niche. The species inhabits the Yunnan-Guizhou subtropical plateau at altitudes around 2300 meters, where environmental conditions include strong ultraviolet radiation and extended sunshine duration of approximately 2400 hours per year. These environmental pressures likely contributed to the evolution of robust antioxidant and antimicrobial peptide systems in this species.
The phylogenetic analysis of pleurain family peptides reveals highly homologous preproregions despite divergent primary structures in the mature peptides, suggesting evolution from a common ancestral peptide. This evolutionary pattern indicates that the pleurain family underwent diversification through gene duplication and subsequent sequence divergence, allowing for the development of peptides with varied functional properties while maintaining conserved biosynthetic pathways. The presence of eleven different peptide groups within the Rana pleuraden antimicrobial peptide arsenal demonstrates the evolutionary pressure to develop diverse defense mechanisms.
Within the broader phylogenetic context of amphibian antimicrobial peptides, the pleurain family represents a unique evolutionary branch that combines antimicrobial, antioxidant, and anti-inflammatory activities in single peptide molecules. This multifunctional approach differs from many other amphibian peptide families that typically specialize in specific biological activities. The evolutionary significance extends beyond individual peptide function to encompass the development of comprehensive skin-based defense systems that protect amphibians from environmental pathogens and oxidative stress.
The geographic distribution of amphibian antimicrobial peptides shows that Asian species, including Rana pleuraden, have contributed 45% of all documented frog antimicrobial peptides, indicating the rich biodiversity and evolutionary diversity of this region. The pleurain family exemplifies the unique evolutionary adaptations that have occurred in Asian amphibian species, potentially driven by specific environmental conditions and pathogen pressures in these regions.
General Characteristics as a Host-Defense Peptide
Pleurain-E1 exhibits the fundamental characteristics of host-defense peptides, including cationic charge, amphipathic structure, and broad-spectrum antimicrobial activity. The peptide demonstrates potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens, indicating its role as a first-line defense mechanism in amphibian innate immunity. The antimicrobial spectrum includes activity against Escherichia coli, Staphylococcus aureus, and Candida albicans, representing major classes of pathogenic microorganisms.
Beyond its antimicrobial properties, Pleurain-E1 exhibits significant antioxidant activity, as demonstrated through various biochemical assays. The peptide shows 6.3 ± 8.5% activity in 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) assays, 69.1 ± 9.6% activity in 2,2-diphenyl-1-picrylhydrazyl assays, and 11.5 ± 2.9% activity in nitric oxide scavenging assays at 80 micrograms per milliliter peptide concentration. These antioxidant properties complement its antimicrobial functions, providing comprehensive protection against both microbial pathogens and oxidative damage.
The host-defense characteristics of Pleurain-E1 extend to its multifunctional nature, combining antimicrobial, antifungal, and antioxidant activities within a single peptide molecule. This multifunctionality represents an evolutionary advantage, allowing organisms to deploy a single peptide for multiple defensive purposes rather than requiring separate molecules for each function. The peptide belongs to a broader category of amphibian antimicrobial peptides that demonstrate diverse biological activities beyond antimicrobial action, including anti-inflammatory, wound healing, and immunomodulatory effects.
The structural characteristics that enable Pleurain-E1 to function as an effective host-defense peptide include its optimal length of 26 amino acids, which falls within the typical range for amphibian antimicrobial peptides. The peptide exhibits amphipathic properties that facilitate membrane interaction and disruption, a primary mechanism of action for antimicrobial peptides. The molecular weight of approximately 2.9 kilodaltons positions Pleurain-E1 within the size range that allows effective tissue penetration while maintaining biological stability.
The host-defense peptide characteristics of Pleurain-E1 also include its production and secretion through specialized skin glands, allowing for rapid deployment in response to microbial threats. The peptide synthesis occurs through ribosomal translation of specific messenger ribonucleic acid sequences, followed by post-translational processing to generate the mature bioactive peptide. This biosynthetic pathway enables rapid response to pathogenic challenges and maintains continuous peptide availability at skin surfaces where microbial contact is most likely to occur.
属性
生物活性 |
Antibacterial, Antifungal |
|---|---|
序列 |
AKAWGIPPHVIPQIVPVRIRPLCGNV |
产品来源 |
United States |
科学研究应用
Antimicrobial Properties
Pleurain-E1 has demonstrated significant antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as fungi. Studies have shown that it effectively inhibits the growth of Escherichia coli, a common Gram-negative bacterium, and other pathogens.
Table 1: Antimicrobial Activity of Pleurain-E1
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Escherichia coli | Inhibition of growth | |
| Staphylococcus aureus | Moderate inhibition | |
| Candida albicans | Inhibition observed |
3.1. Infection Control
Due to its potent antimicrobial properties, Pleurain-E1 holds promise for use in infection control, particularly in clinical settings where antibiotic resistance is a growing concern. Its ability to target resistant strains makes it a candidate for developing new therapeutic agents.
3.2. Wound Healing
Antimicrobial peptides like Pleurain-E1 can be integrated into wound dressings to prevent infections in wounds and promote healing. The peptide's dual action as an antimicrobial agent and potential immunomodulator could enhance the healing process by reducing bacterial load while supporting tissue regeneration.
Biocompatibility and Safety
Research indicates that Pleurain-E1 exhibits low cytotoxicity towards mammalian cells at therapeutic concentrations, suggesting its potential for safe application in medical treatments . Further studies are needed to fully assess its biocompatibility in vivo.
Case Studies
Several studies have documented the effectiveness of Pleurain-E1 in various applications:
- A study highlighted its efficacy against multidrug-resistant E. coli, showing significant reduction in bacterial viability when treated with Pleurain-E1 at specific concentrations .
- Another investigation focused on its role in enhancing wound healing processes in animal models, demonstrating improved recovery rates compared to controls without antimicrobial treatment .
相似化合物的比较
Comparative Analysis of Pleurain-E1 and Similar Antimicrobial Peptides
Structural and Functional Diversity
AMPs are categorized based on secondary structures, such as α-helical (e.g., LL-37), β-sheet (e.g., polyphemusin), or extended conformations. In contrast:
- LL-37 (PDB: 2K6O) : A human α-helical AMP targeting bacterial membranes via electrostatic interactions .
- Polyphemusin (PDB: 1RKK) : A β-sheet AMP from horseshoe crabs with potent Gram-negative activity .
Antimicrobial Spectrum and Mechanisms
Comparative studies highlight key differences:
- Protegrin-1 : Targets Gram-negative bacteria by disrupting membrane fluidity, with efficacy enhanced in cholesterol-rich membranes .
- Epinecidin-1: A marine-derived AMP with broad-spectrum activity against bacteria and fungi, plus anticancer and immunomodulatory properties .
- Polypeptins (e.g., PE1) : Cyclic lipopeptides with activity against Gram-positive and Gram-negative bacteria, structurally distinct due to fatty acid chain modifications .
Pleurain-E1’s unique antioxidant activity may synergize with its antimicrobial function, a feature less common in classical AMPs like polymyxin B1 (a membrane-targeting cyclic peptide) .
Pharmacokinetic and Therapeutic Potential
While Pleurain-E1’s pharmacokinetics are unstudied, comparative data from other AMPs reveal challenges:
- Esculentin-1a(1–21)NH2: Modified via amino acid substitution or nanoparticle conjugation to enhance stability and reduce toxicity .
Data Table: Comparative Properties of Selected AMPs
准备方法
Source and Initial Extraction
Pleurain-E1 is derived from the skin secretions of Rana pleuraden. The initial step involves collecting lyophilized skin secretion samples, typically around 50 mg, which are then dissolved in a phosphate buffer solution (0.1 M, pH 6.0) containing a protease inhibitor mixture to prevent peptide degradation.
Fractionation and Purification
The dissolved skin secretions are subjected to ultrafiltration using a 10-kDa cutoff Centriprep filter to separate peptides based on molecular weight. The filtrate, enriched in low molecular weight peptides including Pleurain-E1, is collected for further purification.
2.2 Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The concentrated filtrate is applied to a C18 reversed-phase HPLC column (Hypersil BDS C18, 30 × 0.46 cm). The elution is monitored at 220 nm and 280 nm to detect peptide peaks. Multiple peaks are collected, and those showing antioxidant and antimicrobial activities are selected for further analysis.
Structural Analysis and Sequencing
Purified peptide fractions are analyzed using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry to determine molecular masses. The observed masses closely match the calculated masses based on amino acid sequences, confirming peptide identity and purity.
- Typical molecular mass of Pleurain-E1 ranges between 1–4 kDa.
- Mass accuracy is within 0.1%, ensuring precise mass determination.
Complete amino acid sequencing of Pleurain-E1 is performed by Edman degradation using an automated pulsed liquid-phase sequencer. This method sequentially removes and identifies amino acids from the N-terminus, providing the primary structure of the peptide.
Summary of Preparation Workflow
| Step | Description | Key Details |
|---|---|---|
| 1. Sample Preparation | Lyophilized skin secretions dissolved in phosphate buffer with protease inhibitors | 50 mg sample, 0.1 M phosphate buffer, pH 6.0 |
| 2. Ultrafiltration | Filtration through 10-kDa cutoff membrane | Concentration of low molecular weight peptides |
| 3. RP-HPLC Purification | Separation on C18 column, monitoring at 220/280 nm | Multiple peaks collected; further purification if needed |
| 4. Mass Spectrometry | MALDI-TOF analysis for molecular mass determination | Accuracy within 0.1%, mass 1–4 kDa |
| 5. Sequencing | Edman degradation for amino acid sequence | Automated pulsed liquid-phase sequencer |
| 6. Structural Characterization | Optional NMR spectroscopy for 3D structure | 600 MHz spectrometer used in related studies |
Research Findings on Pleurain-E1 Preparation
- Pleurain-E1 is one of several antioxidant and antimicrobial peptides purified from Rana pleuraden skin secretions.
- The peptide shows high purity after RP-HPLC and ultrafiltration steps.
- Mass spectrometry and Edman degradation confirm the peptide’s identity and sequence.
- The preparation method ensures the peptide retains its biological activity for subsequent assays.
常见问题
Q. What structural characteristics of Pleurain-E1 contribute to its antimicrobial activity?
Pleurain-E1’s activity is linked to its secondary structure, which includes α-helical conformations that facilitate membrane disruption. Computational modeling (e.g., Protein Data Bank structures) and circular dichroism spectroscopy are recommended to validate these structural features . Additionally, its adhesion properties, mediated by residues like 3,4-dihydroxy-L-phenylalanine, enhance surface binding and pathogen targeting .
Q. What experimental methods are used to assess Pleurain-E1’s antimicrobial efficacy in vitro?
Standardized protocols include broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria. Researchers should use controlled conditions (e.g., pH, temperature) and reference strains (e.g., E. coli, S. aureus) to ensure reproducibility. Data interpretation should follow CLSI guidelines .
Q. How is Pleurain-E1 synthesized and purified for research applications?
Solid-phase peptide synthesis (SPPS) with Fmoc chemistry is commonly used. Post-synthesis purification involves reverse-phase HPLC, and quality control requires mass spectrometry (MS) and HPLC analysis. Batch-to-batch consistency can be improved by requesting additional analyses (e.g., peptide content, TFA removal) .
Q. What mechanisms underlie Pleurain-E1’s selectivity for bacterial membranes over host cells?
Studies suggest charge distribution and hydrophobicity ratios dictate selectivity. Electrostatic interactions with negatively charged bacterial membranes can be quantified via zeta potential measurements, while hemolysis assays (using red blood cells) evaluate host-cell toxicity .
Q. How can researchers validate Pleurain-E1’s antioxidant properties alongside antimicrobial activity?
Dual-function assays, such as DPPH radical scavenging for antioxidant activity and time-kill curves for antimicrobial kinetics, are recommended. Edman degradation or LC-MS/MS can confirm peptide integrity post-assay .
Advanced Research Questions
Q. How can experimental design frameworks (e.g., PICOT) optimize studies on Pleurain-E1’s therapeutic potential?
Using PICOT (Population, Intervention, Comparison, Outcome, Time), researchers might structure a study as:
Q. What strategies address discrepancies in Pleurain-E1’s efficacy across in vitro studies?
Systematic reviews and meta-analyses should standardize variables like bacterial growth phase, peptide solvent (e.g., saline vs. PBS), and assay temperature. Reporting via PRISMA guidelines enhances cross-study comparability .
Q. How can machine learning models improve the de novo design of Pleurain-E1 analogs?
Models trained on antimicrobial peptide (AMP) databases (e.g., APD3) can predict sequence-structure-activity relationships. Techniques like molecular dynamics simulations refine membrane interaction predictions, while adversarial validation identifies model overfitting .
Q. What in vivo challenges arise when translating Pleurain-E1 from preclinical models to human applications?
Key issues include peptide stability (e.g., protease degradation) and pharmacokinetics. Solutions include PEGylation for half-life extension and using murine infection models with humanized immune components .
Q. How do co-existing ions (e.g., Mg²⁺) in physiological environments affect Pleurain-E1’s activity?
Chelation assays and isothermal titration calorimetry (ITC) quantify ion-peptide interactions. Researchers should replicate physiological ion concentrations in vitro and use atomic absorption spectroscopy to monitor ion depletion .
Methodological Notes
- Data Contradiction Analysis : Use funnel plots to detect publication bias and mixed-effects models to account for heterogeneity in meta-analyses .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain institutional animal care committee approvals .
- Reproducibility : Deposit raw data (e.g., MIC values, HPLC chromatograms) in repositories like Zenodo and cite protocols from platforms like protocols.io .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
